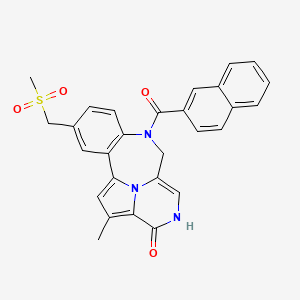
Bet-IN-13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bet-IN-13 is a potent inhibitor of bromodomain and extra-terminal (BET) proteins, which are epigenetic readers involved in the regulation of gene expression. This compound has shown significant potential in reducing inflammation and has been studied for its effects on acute liver injury . This compound is known for its high binding affinity to various BET proteins, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bet-IN-13 involves multiple steps, including the cyclization strategy that leads to highly potent BET inhibitors. The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature . Generally, the synthesis involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes the use of large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Bet-IN-13 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled temperature and pressure conditions.
Major Products:
Scientific Research Applications
Bet-IN-13 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the interactions of BET proteins with other molecules.
Biology: Investigated for its role in modulating gene expression and cellular processes.
Medicine: Explored for its potential in treating inflammatory diseases and acute liver injury.
Industry: Utilized in the development of new therapeutic agents targeting BET proteins.
Mechanism of Action
Bet-IN-13 exerts its effects by binding to the bromodomains of BET proteins, thereby inhibiting their interaction with acetylated lysine residues on histones . This disruption of BET protein function leads to changes in gene expression and cellular processes. The molecular targets include BRD2, BRD3, BRD4, and BRDT, which are involved in various pathways related to inflammation and cancer .
Comparison with Similar Compounds
JQ1: A well-known BET inhibitor with broad applications in cancer research.
I-BET762: Another BET inhibitor with potential therapeutic uses in inflammation and cancer.
OTX015: A BET inhibitor studied for its effects on various cancers.
Bet-IN-13 stands out due to its potent inhibitory effects and potential for treating acute liver injury and other inflammatory conditions .
Properties
Molecular Formula |
C28H23N3O4S |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
15-methyl-4-(methylsulfonylmethyl)-8-(naphthalene-2-carbonyl)-8,12,17-triazatetracyclo[8.6.1.02,7.014,17]heptadeca-1(16),2(7),3,5,10,14-hexaen-13-one |
InChI |
InChI=1S/C28H23N3O4S/c1-17-11-25-23-12-18(16-36(2,34)35)7-10-24(23)30(15-22-14-29-27(32)26(17)31(22)25)28(33)21-9-8-19-5-3-4-6-20(19)13-21/h3-14H,15-16H2,1-2H3,(H,29,32) |
InChI Key |
GZEDEKFDZMUCGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)NC=C3N2C(=C1)C4=C(C=CC(=C4)CS(=O)(=O)C)N(C3)C(=O)C5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















